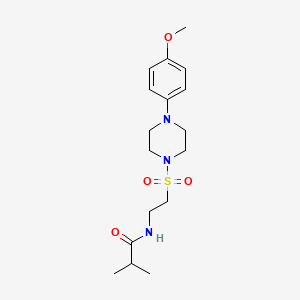

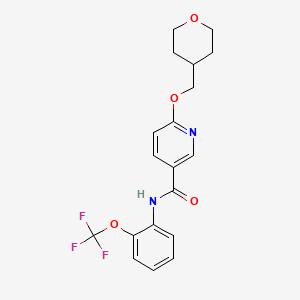

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” is a compound that has been studied for its potential therapeutic effects . It is related to a class of compounds known as arylpiperazines . The compound has been found to have affinity for alpha1-adrenergic receptors, which are a significant target for various neurological conditions treatment .

科学的研究の応用

Analytical Derivatization in Liquid Chromatography

A novel sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, aiming at sensitive detection and easy removal post-analysis. This reagent, designed for tagging analytes for fluorometric detection, demonstrates the potential utility of complex sulfonate and piperazine-based compounds in enhancing analytical methods in chemistry, specifically for small molecules like caproic acid (Hsin-Lung Wu et al., 1997).

Development of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

The exploration of bis(heteroaryl)piperazines (BHAPs) as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the therapeutic potential of piperazine derivatives. These compounds, including variations like U-87201E (atevirdine mesylate), demonstrate significant antiviral activity, highlighting the role of piperazine structures in the development of novel antiretroviral drugs (D. Romero et al., 1994).

Synthesis of 5-HT7 Receptor Antagonists

The preparation and evaluation of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and related compounds as 5-HT(7) receptor antagonists provide insights into the design of selective agents for neurological and psychiatric conditions. This research contributes to the understanding of molecular interactions at serotonin receptors and the development of targeted therapies (Juhee Yoon et al., 2008).

Positron Emission Tomography (PET) Imaging Agents

Studies with [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) as a 5-HT1A antagonist for PET imaging underscore the potential of piperazine derivatives in the development of diagnostic tools for investigating serotonergic neurotransmission in neurological disorders. These agents facilitate non-invasive imaging of serotonin receptors, contributing to our understanding of their role in mental health and disease (A. Plenevaux et al., 2000).

PPARpan Agonists for Metabolic Disorders

The synthesis of a potent PPARpan agonist highlights the versatility of piperazine derivatives in modulating peroxisome proliferator-activated receptors (PPARs), which play a critical role in the regulation of metabolism and inflammation. This research demonstrates the potential of piperazine-based compounds in the treatment of metabolic diseases, including diabetes and obesity (Jiasheng Guo et al., 2006).

作用機序

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPCRs associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and acts as an antagonist . This means it blocks the action of endogenous neurotransmitters, leading to various downstream effects.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects several biochemical pathways. For instance, it can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical to a tumor cell’s ability to grow and metastasize .

Pharmacokinetics

The compound exhibits acceptable pharmacokinetic properties, as supported by in silico study . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which can ameliorate the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . It can also attenuate the neurotoxic effects of AlCl3, prevent lipid peroxidation and protein damage, and restore changes in the levels of endogenous antioxidant enzymes associated with AlCl3 administration .

生化学分析

Biochemical Properties

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase and topoisomerase IV by forming a ternary complex with the enzyme and bound DNA . These interactions are crucial for its potential therapeutic effects, particularly in the context of antimicrobial and anticancer activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis . This compound’s ability to modulate cell cycle progression and promote cell death makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms underpin its therapeutic potential in treating bacterial infections and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and cell death . Understanding the dosage thresholds and optimizing the therapeutic window is crucial for its safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in DNA replication and repair . These interactions highlight its potential to modulate cellular metabolism and influence disease progression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and achieving its therapeutic effects.

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-4-6-16(24-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUVFYZUIFRDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)

![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)

![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)

![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)